molecular formula C10H12ClNO3S B1462277 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1094841-09-4

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No.: B1462277
CAS No.: 1094841-09-4
M. Wt: 261.73 g/mol
InChI Key: AYZUWIRFSHMXDT-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with ethyl isocyanate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-aminobenzenesulfonyl chloride+ethyl isocyanate+methyl isocyanate3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride\text{3-aminobenzenesulfonyl chloride} + \text{ethyl isocyanate} + \text{methyl isocyanate} \rightarrow \text{this compound} 3-aminobenzenesulfonyl chloride+ethyl isocyanate+methyl isocyanate→3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base (e.g., sodium hydroxide)

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of sulfonamide-based drugs due to its ability to form stable sulfonamide linkages.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

  • 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonamide
  • 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonate ester
  • 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonothioate

Comparison: 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. In contrast, its derivatives, such as sulfonamides, sulfonate esters, and sulfonothioates, have different reactivity profiles and applications. The sulfonyl chloride group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[ethyl(methyl)carbamoyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-12(2)10(13)8-5-4-6-9(7-8)16(11,14)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZUWIRFSHMXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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